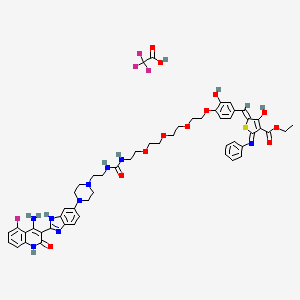

Dovitinib-RIBOTAC TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C53H57F4N9O12S |

|---|---|

Peso molecular |

1120.1 g/mol |

Nombre IUPAC |

ethyl (5Z)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C51H56FN9O10S.C2HF3O2/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64;3-2(4,5)1(6)7/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66);(H,6,7)/b41-30-,56-49?; |

Clave InChI |

SSLPJCLVPXUGSX-GLWXAOSUSA-N |

SMILES isomérico |

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)/SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

Dovitinib-RIBOTAC TFA: A Paradigm of Targeted RNA Degradation

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dovitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been ingeniously repurposed into a potent and selective RNA degrader through the innovative RIBOTAC (Ribonuclease Targeting Chimera) technology. The resulting molecule, Dovitinib-RIBOTAC TFA, represents a paradigm shift in precision medicine, redirecting the therapeutic activity of a known protein-targeted drug to a disease-implicated RNA. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. By specifically targeting the precursor to the oncogenic microRNA-21 (pre-miR-21) for degradation, this compound demonstrates a remarkable 2500-fold shift in selectivity from its original protein targets to its new RNA target, offering a promising therapeutic strategy for miR-21-driven diseases such as triple-negative breast cancer and Alport syndrome.

Core Mechanism of Action: From Kinase Inhibition to RNA Degradation

The mechanism of action of this compound is a tale of two distinct functionalities elegantly fused into a single chimeric molecule.

The Dovitinib Moiety: A Multi-Targeted RTK Inhibitor

Dovitinib is an established small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[1][2][3] It primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3][4] By binding to the ATP-binding site of these kinases, Dovitinib inhibits their phosphorylation and downstream signaling, leading to reduced cell proliferation, migration, and angiogenesis, and the induction of tumor cell apoptosis.[2][5]

The RIBOTAC Technology: Hijacking Cellular Machinery for RNA Degradation

RIBOTACs are heterobifunctional molecules designed to bring a target RNA into proximity with a ribonuclease (RNase) to induce its degradation.[6][7][8][9] They consist of two key components: an RNA-binding moiety that recognizes a specific RNA structure and a ligand that recruits an endogenous RNase, typically RNase L.[6][8] This induced proximity leads to the site-specific cleavage and subsequent degradation of the target RNA.[6][7]

This compound: A Chimeric Molecule with Reprogrammed Specificity

This compound leverages the inherent, albeit less potent, binding affinity of Dovitinib for a structured region within the precursor of microRNA-21 (pre-miR-21).[10][11] To enhance this activity and shift its selectivity, Dovitinib was chemically linked to a small molecule activator of RNase L, creating the Dovitinib-RIBOTAC.[10][11]

The mechanism unfolds as follows:

-

Binding to pre-miR-21: The Dovitinib moiety of the chimera selectively binds to a functional site on the pre-miR-21 hairpin.[10][11]

-

Recruitment of RNase L: The RNase L-recruiting ligand on the other end of the RIBOTAC engages and activates endogenous RNase L.[8][10]

-

Induced Proximity and Cleavage: The formation of a ternary complex between pre-miR-21, this compound, and RNase L brings the nuclease into close proximity to the RNA, leading to its site-specific cleavage.[10]

-

Degradation and Downstream Effects: The cleaved pre-miR-21 is subsequently degraded by cellular machinery. This prevents its processing into mature miR-21, leading to the de-repression of miR-21 target genes, such as the tumor suppressor PDCD4, and ultimately inhibiting disease-associated phenotypes like cancer cell invasion.[12]

This strategic reprogramming results in a molecule that is significantly more potent against its RNA target and markedly less active against its original protein targets.[10][11]

Quantitative Data

The efficacy and selectivity of this compound are substantiated by the following quantitative data.

| Parameter | Molecule | Target | Value | Reference |

| Binding Affinity (Kd) | Dovitinib | pre-miR-21 | 3 µM | [2] |

| miR-21 Inhibition Potency | Dovitinib-RIBOTAC | miR-21 | 25-fold > Dovitinib | [2] |

| RTK Inhibition Potency | Dovitinib-RIBOTAC | Receptor Tyrosine Kinases | 100-fold < Dovitinib | [2] |

| Selectivity Shift | Dovitinib-RIBOTAC | pre-miR-21 vs. RTKs | 2500-fold | [2] |

| In Vitro Concentration | Dovitinib-RIBOTAC | MDA-MB-231 cells (RT-qPCR) | 0.2, 1, and 5 µM | [3] |

| In Vivo Dosage | Dovitinib-RIBOTAC | Xenograft Mouse Model | 56 mg/kg (i.p., q.o.d.) | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Synthesis of this compound

The synthesis of Dovitinib-RIBOTAC involves the chemical conjugation of a Dovitinib derivative to a small molecule RNase L activator. A derivative of Dovitinib with a suitable linker attachment point is first synthesized. This is then coupled to the RNase L recruiting moiety using standard bioconjugation chemistry. The final product is purified by chromatography and its identity confirmed by mass spectrometry and NMR spectroscopy. The trifluoroacetic acid (TFA) salt form is often used to improve solubility and stability.

Real-Time Quantitative PCR (RT-qPCR) for pre-miR-21 and miR-21 Levels

This protocol is designed to quantify the degradation of pre-miR-21 and the reduction of mature miR-21 in cancer cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at final concentrations of 0.2, 1, and 5 µM, along with a vehicle control (e.g., DMSO).

-

Incubate for 24-48 hours.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable kit (e.g., mirVana miRNA Isolation Kit) according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (RT):

-

For mature miR-21, use a TaqMan MicroRNA Reverse Transcription Kit with a specific stem-loop RT primer for hsa-miR-21.

-

For pre-miR-21, use a standard reverse transcription kit with random primers or a gene-specific primer.

-

Perform the RT reaction according to the manufacturer's protocol.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix using a TaqMan Universal PCR Master Mix and the corresponding TaqMan MicroRNA Assay for mature miR-21 or a SYBR Green master mix with specific primers for pre-miR-21.

-

Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.

-

Perform the qPCR on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative expression levels of pre-miR-21 and mature miR-21.

-

Matrigel Invasion Assay

This assay assesses the impact of this compound on the invasive potential of cancer cells.

-

Preparation of Transwell Inserts:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium to a final concentration of 1 mg/mL.

-

Coat the upper surface of 8-µm pore size Transwell inserts with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelation.

-

-

Cell Seeding and Treatment:

-

Starve MDA-MB-231 cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

-

Incubation and Analysis:

-

Incubate the plates at 37°C for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Count the number of invading cells in several random fields under a microscope.

-

Quantify the results and compare the different treatment groups.

-

In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

-

Cell Line and Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID gamma mice).

-

Use MDA-MB-231 cells stably expressing luciferase (MDA-MB-231-Luc) for bioluminescence imaging.

-

-

Tumor Implantation:

-

Subcutaneously inject MDA-MB-231-Luc cells into the flank of the mice.

-

Monitor tumor growth regularly using calipers and bioluminescence imaging.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound at a dose of 56 mg/kg via intraperitoneal (i.p.) injection every other day for 30-42 days.

-

Administer a vehicle control to the control group.

-

-

Efficacy Evaluation:

-

Monitor tumor volume throughout the study.

-

At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., RT-qPCR for miR-21 levels, immunohistochemistry for proliferation and apoptosis markers).

-

For metastasis studies, monitor for the presence of lung nodules.

-

Visualizations

Signaling Pathways and Mechanism of Action

Caption: Dual mechanism of Dovitinib and its reprogrammed RIBOTAC form.

Experimental Workflow: RT-qPCR for miR-21 Quantification

Caption: Workflow for quantifying miR-21 levels via RT-qPCR.

Logical Relationship: Selectivity Shift

Caption: The 2500-fold shift in selectivity towards RNA.

References

- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. corning.com [corning.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Repurposing Dovitinib as a Targeted RNA Degrader: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dovitinib, a well-characterized multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been innovatively repurposed as a targeted RNA degrader. This guide provides an in-depth technical overview of the core science behind this novel application. By leveraging Dovitinib's inherent affinity for the precursor of microRNA-21 (pre-miR-21), a chimeric molecule, known as a Ribonuclease Targeting Chimera (RIBOTAC), has been engineered. This Dovitinib-RIBOTAC effectively recruits endogenous RNase L to catalytically degrade pre-miR-21, an RNA implicated in multiple pathologies including cancer and fibrosis. This strategy not only demonstrates a remarkable 2500-fold shift in selectivity from protein kinases to the RNA target but also showcases significant therapeutic potential in preclinical models. This document details the quantitative data, experimental methodologies, and the underlying signaling pathways central to this pioneering approach in targeted drug discovery.

Introduction

The targeting of RNA with small molecules represents a burgeoning frontier in therapeutic development. While historically considered a challenging class of drug targets, recent advancements have enabled the selective recognition and modulation of RNA function. Dovitinib, traditionally known for its potent inhibition of RTKs such as FGFR, VEGFR, and PDGFR, has been identified to possess off-target binding activity to pre-miR-21.[1][2] This discovery has paved the way for its rational redesign into a targeted RNA degradation platform.

The Dovitinib-RIBOTAC is a heterobifunctional molecule comprising the Dovitinib scaffold for binding to pre-miR-21 and a small molecule recruiter of RNase L.[1][3] This elegant design hijacks the cell's natural RNA decay machinery to specifically eliminate the disease-associated pre-miR-21. This technical guide will explore the quantitative metrics of this system, provide detailed protocols for its experimental validation, and visualize the key molecular pathways involved.

Quantitative Data

The efficacy of repurposing Dovitinib as an RNA degrader is underpinned by precise quantitative measurements of its binding affinity, inhibitory concentrations, and cellular activity. The following tables summarize the key quantitative data comparing Dovitinib and its RIBOTAC derivative.

| Molecule | Target | Parameter | Value | Reference |

| Dovitinib | pre-miR-21 | Binding Affinity (Kd) | 3 - 4 µM | [1][2] |

| Dovitinib | Dicer Processing of pre-miR-21 | IC50 | 5 µM | [2] |

| Dovitinib-RIBOTAC | pre-miR-21 | Binding Affinity (Kd) | ~4.6 µM | [4] |

| Dovitinib | Mature miR-21 Reduction | Effective Concentration | 5 µM (~30% reduction) | [2][5] |

| Dovitinib-RIBOTAC | Mature miR-21 Reduction | Effective Concentration | 0.2 µM (~30% reduction) | [2][5] |

| Dovitinib-RIBOTAC vs. Dovitinib | Potency in Mature miR-21 Reduction | Fold Increase | >25-fold | [2][5] |

| Dovitinib-RIBOTAC vs. Dovitinib | Selectivity for RNA over RTKs | Fold Shift | 2500-fold | [1][3] |

Table 1: Comparative quantitative data for Dovitinib and Dovitinib-RIBOTAC.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and validation of Dovitinib as an RNA degrader.

In Vitro Transcription of pre-miR-21

This protocol describes the synthesis of pre-miR-21 RNA for use in binding and cleavage assays.

Materials:

-

Linearized DNA template containing the T7 promoter sequence upstream of the pre-miR-21 sequence.

-

T7 RNA Polymerase

-

Ribonucleotide solution (ATP, GTP, CTP, UTP)

-

Transcription Buffer (5X)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

Urea-PAGE gels

Procedure:

-

Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following reagents at room temperature:

-

Nuclease-free water to a final volume of 20 µL

-

4 µL of 5X Transcription Buffer

-

2 µL of 100 mM DTT

-

1 µL of each 100 mM rNTP

-

1 µg of linearized DNA template

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the transcribed RNA using a suitable RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Quality Control: Assess the integrity and purity of the synthesized pre-miR-21 RNA by Urea-PAGE analysis.

In Vitro RNase L Cleavage Assay

This assay evaluates the ability of the Dovitinib-RIBOTAC to recruit and activate RNase L to cleave a target RNA, such as pre-miR-21.[3][6]

Materials:

-

5'-FAM labeled and 3'-BHQ quenched pre-miR-21 RNA

-

Recombinant human RNase L

-

Dovitinib-RIBOTAC

-

RNase L Cleavage Buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 100 mM KCl, 50 µM ATP, 7 mM β-mercaptoethanol)[6]

-

Nuclease-free water

-

96-well plate suitable for fluorescence measurements

-

Fluorescence plate reader

Procedure:

-

RNA Annealing: Dilute the dual-labeled pre-miR-21 RNA in RNase L cleavage buffer, heat to 95°C for 2 minutes, and then cool to room temperature to allow for proper folding.

-

Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:

-

Control: Folded labeled pre-miR-21 RNA, RNase L cleavage buffer.

-

RNase L only: Folded labeled pre-miR-21 RNA, RNase L.

-

Test: Folded labeled pre-miR-21 RNA, RNase L, and varying concentrations of Dovitinib-RIBOTAC.

-

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Reading: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the RNA separates the FAM fluorophore from the BHQ quencher, resulting in an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against time or compound concentration to determine the rate of cleavage and the potency of the RIBOTAC.

Cellular microRNA Quantification by RT-qPCR

This protocol is used to measure the levels of pre-miR-21 and mature miR-21 in cells treated with Dovitinib or Dovitinib-RIBOTAC.[7][8][9][10]

Materials:

-

Cultured cells (e.g., MDA-MB-231)

-

Dovitinib and Dovitinib-RIBOTAC

-

RNA extraction kit

-

miRNA-specific reverse transcription kit

-

qPCR primers for pre-miR-21, mature miR-21, and a reference gene (e.g., U6 snRNA)

-

Note: Primer sequences should be designed using established principles for miRNA and pre-miRNA quantification.

-

-

SYBR Green or TaqMan-based qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of Dovitinib, Dovitinib-RIBOTAC, or vehicle control for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, ensuring the protocol is suitable for small RNA recovery.

-

Reverse Transcription: Perform reverse transcription on the extracted RNA using a miRNA-specific RT kit. This typically involves a stem-loop primer for mature miRNA and specific primers for pre-miRNA and the reference gene.

-

qPCR: Set up the qPCR reactions using the cDNA, specific primers, and qPCR master mix.

-

Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of pre-miR-21 and mature miR-21, normalized to the reference gene.

Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP)

Chem-CLIP is a technique used to identify the direct binding of a small molecule to its RNA target within cells.[11][12][13]

Materials:

-

Dovitinib derivative containing a photo-reactive cross-linking group (e.g., diazirine) and an affinity tag (e.g., alkyne for click chemistry).

-

Cultured cells

-

UV cross-linking instrument (365 nm)

-

Cell lysis buffer

-

Biotin-azide and click chemistry reagents (e.g., copper sulfate, THPTA, sodium ascorbate)

-

Streptavidin-coated magnetic beads

-

RNA extraction and purification reagents

-

RT-qPCR reagents

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with the Dovitinib-based Chem-CLIP probe. Irradiate the cells with UV light to induce covalent cross-linking between the probe and its binding partners.

-

Cell Lysis: Lyse the cells to release the cross-linked RNA-protein-small molecule complexes.

-

Click Chemistry: Perform a click reaction to attach a biotin (B1667282) tag to the alkyne handle on the Dovitinib probe.

-

Pull-down: Use streptavidin-coated magnetic beads to capture the biotinylated complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound molecules.

-

RNA Elution and Analysis: Elute the captured RNA and analyze for the presence of pre-miR-21 by RT-qPCR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Dovitinib and the experimental workflows described in this guide.

References

- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. themoonlab.org [themoonlab.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-performance quantification of mature microRNAs by real-time RT-PCR using deoxyuridine-incorporated oligonucleotides and hemi-nested primers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. med.unc.edu [med.unc.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. WO2022026851A1 - Targeted rna degradation allows precision repurposing of protein-targeted small molecule medicines to rna - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Dovitinib-RIBOTAC TFA Targeting pre-miR-21: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of Dovitinib-RIBOTAC TFA, a novel RNA-targeting chimeria (RIBOTAC) designed to specifically bind and degrade the precursor to microRNA-21 (pre-miR-21). MicroRNA-21 (miR-21) is a well-established oncomiR, frequently overexpressed in a multitude of cancers and implicated in fibrosis. Dovitinib, a known receptor tyrosine kinase (RTK) inhibitor, was identified to bind to a functional site on pre-miR-21. By reprogramming Dovitinib into a RIBOTAC, its selectivity has been significantly shifted towards the RNA target. This whitepaper details the mechanism of action, quantitative data on binding affinity and efficacy, comprehensive experimental protocols, and key signaling pathways involved in the therapeutic application of this compound.

Introduction

MicroRNAs are short, non-coding RNAs that play a crucial role in regulating gene expression. The dysregulation of miR-21 is a hallmark of numerous pathologies, including solid tumors and fibrotic diseases. Consequently, targeting the biogenesis of miR-21 presents a promising therapeutic strategy. Dovitinib, a small molecule inhibitor of receptor tyrosine kinases (RTKs) such as FGFR and VEGFR, was discovered to also bind to the Dicer processing site of pre-miR-21[1]. This dual-targeting capability opened the door for its repurposing.

The development of this compound represents a significant advancement in the field of RNA-targeted therapeutics. This chimeric molecule leverages the pre-miR-21 binding property of Dovitinib and conjugates it to a ligand that recruits Ribonuclease L (RNase L), a ubiquitously expressed latent endoribonuclease. This targeted recruitment of RNase L leads to the specific cleavage and subsequent degradation of pre-miR-21, thereby inhibiting the production of mature miR-21 and mitigating its downstream oncogenic effects. This approach has demonstrated a remarkable 2500-fold increase in selectivity for pre-miR-21 over its canonical protein targets[2][3].

Mechanism of Action

The mechanism of action of this compound is a targeted degradation of pre-miR-21. The process can be broken down into the following key steps:

-

Binding: The Dovitinib moiety of the RIBOTAC selectively binds to a specific A-bulge within the Dicer processing site of the pre-miR-21 hairpin structure[1].

-

Recruitment: The RNase L recruiting ligand, attached to Dovitinib via a linker, recruits endogenous RNase L to the pre-miR-21 transcript.

-

Cleavage: The localized concentration of RNase L at the pre-miR-21 target leads to the site-specific cleavage of the RNA strand.

-

Degradation: The cleaved pre-miR-21 is subsequently degraded by cellular machinery.

-

Downstream Effects: The reduction in pre-miR-21 levels leads to a decrease in mature miR-21, which in turn de-represses the expression of its target tumor suppressor genes, such as PTEN and PDCD4[4].

This targeted degradation approach offers high specificity and the potential for catalytic activity, as a single RIBOTAC molecule can facilitate the degradation of multiple pre-miR-21 transcripts.

Quantitative Data

The following tables summarize the key quantitative data associated with Dovitinib and this compound.

Table 1: Binding Affinity and Inhibitory Concentrations

| Compound | Target | Assay Type | Value | Reference |

| Dovitinib | pre-miR-21 | Microscale Thermophoresis (MST) | Kd = 3 µM | [1] |

| Dovitinib | Dicer Processing | in vitro enzymatic assay | IC50 = 5 µM | [1] |

| This compound | pre-miR-21 Degradation | Cellular RT-qPCR | 0.2 - 5 µM | [4] |

Table 2: In Vivo Efficacy Data

| Compound | Animal Model | Cancer Type | Dosage | Outcome | Reference |

| This compound | Xenograft Mouse Model (MDA-MB-231 cells) | Triple-Negative Breast Cancer | 56 mg/kg (intraperitoneal, every other day) | Inhibition of tumor metastasis, decreased lung nodules | [1][4] |

| This compound | Alport Syndrome Mouse Model | Kidney Fibrosis | 56 mg/kg (intraperitoneal, every other day) | Amelioration of disease pathology | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of Dovitinib-RIBOTAC involves a multi-step process that couples the Dovitinib molecule to an RNase L recruiting ligand via a suitable linker. While the precise, proprietary synthesis steps for the TFA salt are not fully public, the general approach is based on established bioconjugation chemistry. A derivative of Dovitinib with a reactive handle is first synthesized. This is then conjugated to a linker which, in turn, is attached to the RNase L recruiter. The final product is purified by HPLC and characterized by mass spectrometry and NMR. For detailed synthetic schemes, refer to the supplementary information of the primary literature[1].

In Vitro Dicer Processing Inhibition Assay

This assay assesses the ability of a compound to inhibit the cleavage of pre-miR-21 by the Dicer enzyme.

-

RNA Preparation: Synthetically prepared, radiolabeled pre-miR-21 is used as the substrate.

-

Reaction Mixture: Recombinant human Dicer enzyme is incubated with the radiolabeled pre-miR-21 in a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.5 mM MgCl2).

-

Compound Addition: The test compound (Dovitinib or this compound) is added at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour).

-

Analysis: The reaction products are resolved on a denaturing polyacrylamide gel. The gel is then exposed to a phosphor screen, and the bands corresponding to the uncleaved pre-miR-21 and the cleaved mature miR-21 are quantified.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Degradation Assay via RT-qPCR

This assay quantifies the levels of pre-miR-21 and mature miR-21 in cells treated with this compound.

-

Cell Culture: MDA-MB-231 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~70% confluency in 6-well plates.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 0.2, 1, and 5 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription (RT): The extracted RNA is reverse transcribed into cDNA using specific primers for pre-miR-21 and mature miR-21. A housekeeping gene (e.g., U6 snRNA) is also reverse transcribed for normalization.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target RNAs.

-

Data Analysis: The relative expression of pre-miR-21 and mature miR-21 is calculated using the ΔΔCt method, normalized to the housekeeping gene and compared to the vehicle-treated control.

In Vivo Xenograft Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.

-

Cell Line: The MDA-MB-231 human breast cancer cell line is used for inducing tumors.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: MDA-MB-231 cells are injected into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with calipers.

-

Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 56 mg/kg, intraperitoneally, every other day), while the control group receives a vehicle.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The lungs can be harvested to assess metastasis. The levels of pre-miR-21 and mature miR-21 in the tumor tissue can be analyzed by RT-qPCR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows related to this compound.

Caption: miR-21 Biogenesis and Inhibition by Dovitinib-RIBOTAC.

Caption: Experimental Workflow for Dovitinib-RIBOTAC Evaluation.

Conclusion

This compound represents a promising therapeutic agent that leverages the principles of targeted RNA degradation. By specifically targeting pre-miR-21, it offers a highly selective approach to inhibit the production of an important oncomiR. The data presented in this whitepaper demonstrate its potent activity in both cellular and in vivo models. The detailed experimental protocols provide a foundation for researchers to further investigate and validate the therapeutic potential of this novel compound. The continued development of RIBOTAC technology, as exemplified by this compound, holds significant promise for the future of precision medicine.

References

The Dovitinib-RIBOTAC TFA: A Technical Guide to the Targeted Recruitment of RNase L for Pre-miR-21 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Dovitinib-RIBOTAC TFA, a novel chimeric molecule engineered to selectively degrade the precursor to microRNA-21 (pre-miR-21) through the recruitment of endogenous Ribonuclease L (RNase L). By repurposing the receptor tyrosine kinase (RTK) inhibitor Dovitinib, this RIBOTAC (Ribonuclease Targeting Chimera) demonstrates a significant shift in selectivity from protein to RNA, offering a promising therapeutic strategy for diseases driven by miR-21 overexpression, such as triple-negative breast cancer and Alport Syndrome.[1][2] This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visualizations of the core concepts.

Introduction: Repurposing a Kinase Inhibitor to Target RNA

Dovitinib is a well-characterized small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs).[3] However, subsequent research revealed an off-target activity: Dovitinib binds to a functional site within the precursor of the oncogenic microRNA-21 (pre-miR-21).[1][3] This discovery paved the way for its rational reprogramming into a RIBOTAC.

RIBOTACs are heterobifunctional molecules designed to bring a specific RNA target and a ribonuclease into close proximity, leading to the targeted degradation of the RNA. The Dovitinib-RIBOTAC was synthesized by linking Dovitinib, the pre-miR-21 binding moiety, to a small molecule that recruits and activates RNase L, a key enzyme in the innate immune response that degrades single-stranded RNA.[1] This strategic design converts Dovitinib from a protein-targeting drug into a potent and selective RNA-degrading molecule.[3] The trifluoroacetate (B77799) (TFA) salt form of the Dovitinib-RIBOTAC is often used in research due to its stability and solubility characteristics.

Mechanism of Action: Hijacking RNase L for Targeted RNA Degradation

The mechanism of action of the Dovitinib-RIBOTAC involves a series of orchestrated molecular events, as depicted in the signaling pathway below.

References

- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Dovitinib's Non-Canonical Interaction with Pre-miR-21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional basis of the interaction between Dovitinib (TKI258), a multi-target receptor tyrosine kinase (RTK) inhibitor, and the precursor to microRNA-21 (pre-miR-21). While Dovitinib's primary mechanism of action involves inhibiting protein kinases, emerging research has revealed a non-canonical, off-target activity: the direct binding to and modulation of this oncogenic microRNA. This guide summarizes the quantitative binding data, details the key experimental methodologies used to characterize this interaction, and provides a conceptual framework for understanding its biological significance.

Executive Summary

Dovitinib has been identified as a small molecule that directly binds to the precursor of the oncogenic microRNA-21 (pre-miR-21). This interaction occurs at a functional site within the pre-miRNA hairpin, specifically at the Dicer processing site, which is characterized by an adenine (B156593) bulge. The binding of Dovitinib sterically hinders the processing of pre-miR-21 by the Dicer enzyme, leading to a reduction in the levels of mature, functional miR-21. This guide consolidates the biophysical data quantifying this interaction and outlines the experimental approaches used to elucidate this novel mechanism of action. Although a high-resolution co-crystal or NMR structure of the Dovitinib-pre-miR-21 complex is not publicly available, a combination of biophysical assays and computational modeling provides a strong foundation for understanding the structural basis of this interaction.

Quantitative Analysis of Dovitinib-pre-miR-21 Interaction

The binding affinity and inhibitory concentration of Dovitinib for pre-miR-21 have been quantified through various biophysical and biochemical assays. The key quantitative metrics are summarized below.

| Parameter | Value | Method(s) | Reference(s) |

| Binding Affinity (Kd) | ~3 µM | Not specified in abstract | [1] |

| Binding Affinity (Kd) | 4.0 ± 0.2 µM | Microscale Thermophoresis (MST) | [2] |

| Inhibitory Concentration (IC50) | ~5 µM | In Vitro Dicer Processing Assay | [1] |

Table 1: Summary of Quantitative Data for Dovitinib-pre-miR-21 Interaction.

The Binding Site: A Key Structural Motif in pre-miR-21

The interaction between Dovitinib and pre-miR-21 is highly specific to a particular structural feature within the RNA hairpin.

-

Location : The binding site is located at the Dicer processing site of pre-miR-21.[1]

-

Key Structural Motif : This region contains a distinctive single-nucleotide adenosine (B11128) bulge (A-bulge).[1] This bulge creates a pocket or conformational feature that is recognized by Dovitinib.

-

Specificity : The specificity of the interaction is demonstrated by experiments showing that mutating this A-bulge abrogates Dovitinib binding.[1] Computational docking models further support the binding of Dovitinib within this specific pocket.[2]

The dynamic nature of the pre-miR-21 apical loop, particularly the "flipping" of nucleotide A29 between a "stacked-in" and "bulged-out" conformation, is thought to play a critical role in regulating Dicer processing and may influence ligand binding.[3]

Signaling and Experimental Frameworks

To contextualize the significance of this interaction and the methods used to study it, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Detailed Experimental Protocols

The characterization of the Dovitinib-pre-miR-21 interaction relies on a suite of biophysical and biochemical techniques. The generalized protocols for the key experiments are detailed below.

Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination

MST measures the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation energy. This technique is used to quantify the binding affinity between a fluorescently labeled molecule and a non-labeled ligand.

-

RNA Preparation and Labeling : The target RNA, a model of the pre-miR-21 Dicer site, is synthesized and purified. It is then fluorescently labeled, typically at the 5' or 3' end, using a dye such as Cy5 or DY647.[4] The labeled RNA is annealed by heating to 95°C and slowly cooling to room temperature to ensure proper folding.[5]

-

Sample Preparation : A fixed concentration of the fluorescently labeled pre-miR-21 RNA (e.g., 25-50 nM) is prepared in an appropriate assay buffer (e.g., 10 mM HEPES, 100 mM KCl, 2 mM MgCl₂, pH 7.5).[4][5]

-

Ligand Titration : A serial dilution of Dovitinib is prepared. Each dilution is mixed with the fixed concentration of labeled pre-miR-21. Samples are typically incubated for a short period (e.g., 30 minutes on ice) to reach binding equilibrium.[4]

-

Data Acquisition : The samples are loaded into premium coated capillaries and analyzed on an MST instrument (e.g., Monolith NT.115).[5] The instrument uses an infrared laser to create a temperature gradient and measures the corresponding change in fluorescence, which reflects the thermophoretic movement of the molecules.[4]

-

Data Analysis : The change in normalized fluorescence is plotted against the logarithm of the Dovitinib concentration. The resulting binding curve is then fitted to a single-site binding model (e.g., the Hill equation) to derive the dissociation constant (Kd).[4]

Ligand-Observed NMR (WaterLOGSY) for Binding Confirmation

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is a ligand-observed NMR technique highly sensitive for detecting weak to moderate ligand-biomolecule interactions. It relies on the transfer of magnetization from bulk water to the ligand via the protein or RNA target.

-

Sample Preparation : Samples are prepared in a buffer containing 90% H₂O and 10% D₂O. A typical sample contains the pre-miR-21 RNA construct (at a low micromolar concentration, e.g., 10-50 µM) and the ligand, Dovitinib (at a higher concentration, e.g., 100-500 µM).[6]

-

NMR Experiment : The experiment selectively inverts the magnetization of bulk water protons. During a mixing time (typically 1-2 seconds), this inverted magnetization is transferred to other molecules through the Nuclear Overhauser Effect (NOE).[7]

-

Mechanism of Detection :

-

For Non-Binding Ligands : A small, non-binding molecule tumbles rapidly in solution. The NOE between it and water is positive, resulting in a negative signal in the WaterLOGSY spectrum.[8]

-

For Binding Ligands : When Dovitinib binds to the large pre-miR-21 molecule, the resulting complex tumbles slowly. Magnetization transfer from water molecules at the binding interface to the bound ligand is efficient, and the NOE is negative. This results in a positive signal in the WaterLOGSY spectrum.[6][8]

-

-

Data Analysis : The observation of positive peaks for Dovitinib protons in the presence of pre-miR-21, compared to negative or absent peaks in its absence, confirms a direct binding interaction.[1]

In Vitro Dicer Processing Assay for Functional Inhibition (IC50)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic cleavage of pre-miR-21 by Dicer.

-

Substrate Preparation : A pre-miR-21 substrate is prepared. This can be a synthetic, fluorescently labeled pre-miR-21 (e.g., 5'-FAM label) or a radiolabeled RNA transcribed in vitro.[9][10]

-

Enzyme and Reaction Setup : Recombinant human Dicer enzyme is used. The reaction is set up in a buffer that supports Dicer activity (e.g., 20 mM Tris-HCl, 12 mM NaCl, 2.5 mM MgCl₂, 1 mM DTT, pH 7.4).[9]

-

Inhibition Assay : The pre-miR-21 substrate and Dicer enzyme are incubated at 37°C in the presence of varying concentrations of Dovitinib (or a DMSO vehicle control).[1][9]

-

Product Detection and Quantification : The reaction is stopped at a specific time point (e.g., by adding a urea-based loading buffer). The uncleaved substrate and cleaved products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[11]

-

Data Analysis : The gel is imaged (fluorescence or autoradiography), and the intensity of the bands corresponding to the uncleaved pre-miR-21 substrate is quantified. The percentage of inhibition is calculated for each Dovitinib concentration relative to the no-inhibitor control. These values are plotted against the logarithm of the Dovitinib concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.[1]

Conclusion and Future Directions

The interaction of Dovitinib with pre-miR-21 represents a fascinating case of drug reprogramming, where a small molecule designed for protein targets demonstrates significant activity against an RNA. The structural basis for this interaction, centered on the A-bulge within the Dicer processing site, has been established through robust biophysical and biochemical data, complemented by computational models. This understanding provides a powerful platform for the rational design of new, more potent, and highly selective RNA-targeted therapeutics. Future work, including the determination of a high-resolution structure of the complex, will be invaluable for refining these next-generation molecules and further validating RNA as a druggable target class.

References

- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measuring RNA–Ligand Interactions with Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protein-ligand binding affinity determination by the waterLOGSY method: An optimised approach considering ligand rebinding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.dal.ca [cdn.dal.ca]

- 8. Ligand screening with NMR [imserc.northwestern.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Discovery and Development of Dovitinib-RIBOTACs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the innovative strategy behind the conversion of Dovitinib, a well-characterized receptor tyrosine kinase (RTK) inhibitor, into a potent and selective RNA-targeting therapeutic known as a Ribonuclease-Targeting Chimera (RIBOTAC). This transformation highlights a novel paradigm in drug discovery, demonstrating that small molecules originally designed for protein targets can be reprogrammed to selectively degrade disease-causing RNAs.

Introduction: From Protein Inhibition to RNA Degradation

Dovitinib is a small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs)[1][2]. Its mechanism involves blocking the phosphorylation of these receptors, thereby inhibiting downstream signaling pathways crucial for tumor growth and angiogenesis[1].

The concept of RIBOTACs represents a significant advancement in targeted therapy. Analogous to Proteolysis-Targeting Chimeras (PROTACs) that degrade proteins, RIBOTACs are heterobifunctional molecules designed to eliminate specific RNA molecules. They consist of a ligand that binds to the target RNA, connected via a linker to another ligand that recruits a ribonuclease, typically RNase L, to catalytically degrade the RNA target[3][4]. The development of Dovitinib-RIBOTAC originated from the discovery that Dovitinib itself possesses an affinity for a specific, disease-implicated RNA structure[5][6].

Discovery of Dovitinib's Affinity for Pre-miR-21

The journey to the Dovitinib-RIBOTAC began with an unbiased, library-versus-library screening approach that identified an interaction between Dovitinib and the precursor to microRNA-21 (pre-miR-21)[5][6][7].

-

Target Identification: The screen revealed that Dovitinib, a clinically evaluated RTK inhibitor, could bind to a functional site within the oncogenic pre-miR-21[7][8].

-

Significance of miR-21: miR-21 is a well-known onco-miRNA, meaning its overexpression is linked to numerous cancers, including triple-negative breast cancer (TNBC), where it promotes phenotypes like cell invasion and metastasis[5][7]. It is also implicated in other conditions such as Alport Syndrome, a genetic kidney disease[5][7].

-

Initial Mechanism: Studies showed that the parent compound, Dovitinib, could inhibit the processing of pre-miR-21 to mature miR-21 by binding to the Dicer processing site, leading to an accumulation of pre-miR-21[7]. However, its potency against its canonical RTK protein targets was significantly higher than its effect on the RNA[7].

This dual-binding capability presented a unique opportunity: to rationally re-engineer Dovitinib to enhance its activity and selectivity for the RNA target over its original protein targets.

Rational Design and Mechanism of Dovitinib-RIBOTAC

The primary goal in designing the Dovitinib-RIBOTAC was to shift its therapeutic action from protein inhibition to targeted RNA degradation, thereby dramatically improving its selectivity for pre-miR-21[5][7].

The chimera was constructed with three key components:

-

RNA-Binding Moiety: The Dovitinib molecule serves as the "warhead" that recognizes and binds to a specific bulge structure within pre-miR-21[5][7].

-

RNase L Recruiter: A known small molecule ligand that binds and activates the latent, ubiquitously expressed RNase L[7].

-

Linker: A chemical linker that optimally positions the two functional ends to facilitate the formation of a ternary complex between the RIBOTAC, pre-miR-21, and RNase L.

The mechanism of action involves the Dovitinib-RIBOTAC simultaneously binding to pre-miR-21 and RNase L. This induced proximity activates RNase L, which then cleaves the target pre-miR-21. Unlike a conventional inhibitor, this process is catalytic, allowing a single RIBOTAC molecule to mediate the destruction of multiple RNA targets[4]. This approach not only enhances potency against the RNA but also significantly reduces activity against the original RTK targets, achieving a remarkable shift in selectivity[5][6].

Quantitative Data Summary

The conversion of Dovitinib to a RIBOTAC resulted in a significant improvement in potency and a dramatic shift in selectivity towards the RNA target.

Table 1: In Vitro Activity and Selectivity

| Compound | Target | Assay | Result | Citation |

|---|---|---|---|---|

| Dovitinib | FGFR1 | Kinase Inhibition | IC₅₀: 0.04 ± 0.01 µM | [9] |

| Dovitinib | pre-miR-21 | Cell-based miR-21 Reduction | Significant reduction at 5 µM | [7] |

| Dovitinib-RIBOTAC | pre-miR-21 | Cell-based miR-21 Reduction | Significant reduction at 0.2-5 µM | [10][11] |

| Dovitinib-RIBOTAC | Selectivity Shift | RNA vs. Protein | ~2500-fold shift in selectivity for pre-miR-21 |[5][6] |

Table 2: Preclinical In Vivo Efficacy

| Model | Compound | Dosage & Administration | Key Outcomes | Citation |

|---|---|---|---|---|

| Triple-Negative Breast Cancer (Xenograft) | Dovitinib-RIBOTAC | 56 mg/kg; intraperitoneal injection; every other day for 30 days | - Inhibited breast cancer metastasis- Decreased the number of lung nodules- Significantly diminished miR-21 and pre-miR-21 expression- Derepressed PDCD4 expression | [7][10] |

| Alport Syndrome | Dovitinib-RIBOTAC | 56 mg/kg; intraperitoneal injection; every other day for 42 days | - Stabilized urine albumin concentration- Reduced mature and precursor miR-21 levels in the kidneys- Increased PPARα protein level |[10][11] |

Experimental Protocols

The development and validation of Dovitinib-RIBOTAC involved a series of key experiments to establish its mechanism, potency, and in vivo efficacy.

5.1 Cell Invasion Assay

-

Objective: To determine the effect of Dovitinib-RIBOTAC on the metastatic potential of cancer cells.

-

Methodology:

-

MDA-MB-231 cells, a triple-negative breast cancer cell line known for high miR-21 expression, are seeded in the upper chamber of a Matrigel-coated Transwell insert.

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

Cells are treated with varying concentrations of Dovitinib-RIBOTAC (e.g., 0.2-5 µM) or vehicle control[10].

-

After a suitable incubation period (e.g., 24-48 hours), non-invading cells in the upper chamber are removed.

-

Cells that have invaded through the Matrigel and migrated to the lower surface of the insert are fixed, stained (e.g., with crystal violet), and quantified by microscopy. A reduction in the number of stained cells indicates inhibition of invasion[7].

-

5.2 RT-qPCR for miRNA and Precursor Quantification

-

Objective: To measure the levels of specific RNAs (pri-miR-21, pre-miR-21, mature miR-21) following treatment.

-

Methodology:

-

MDA-MB-231 cells are treated with the test compounds for a specified duration.

-

Total RNA is extracted from the cells using a suitable lysis buffer and purification kit.

-

For mature miRNA quantification, a specific stem-loop primer is used for the reverse transcription (RT) step to generate cDNA. For precursor and primary transcripts, standard random hexamers or gene-specific primers are used.

-

Quantitative PCR (qPCR) is performed using TaqMan probes or SYBR Green chemistry with primers specific to the target RNA.

-

Relative RNA levels are calculated using the ΔΔCt method, normalizing to a stable endogenous control (e.g., U6 snRNA). A decrease in pre-miR-21 and mature miR-21 levels is indicative of successful RIBOTAC-mediated degradation[7].

-

5.3 Western Blotting for Downstream Protein Targets

-

Objective: To confirm that degradation of pre-miR-21 leads to the derepression of its downstream protein targets.

-

Methodology:

-

Cells are treated as in the RT-qPCR protocol.

-

Cells are lysed, and total protein is quantified using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PDCD4, PPARα) and loading controls (e.g., GAPDH, β-actin)[10].

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. An increase in PDCD4 or PPARα levels indicates successful derepression of miR-21's targets[10][11].

-

5.4 In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor and anti-metastatic activity of Dovitinib-RIBOTAC in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NOD-SCID) are injected with MDA-MB-231 cells, typically into the mammary fat pad, to establish a primary tumor.

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

Dovitinib-RIBOTAC is administered systemically, for example, via intraperitoneal injection at a dose of 56 mg/kg every other day for 30-42 days[10].

-

Tumor growth is monitored throughout the study. At the endpoint, lungs are harvested to assess metastasis by counting visible surface nodules.

-

Tissues can be further analyzed by histology (H&E staining), fluorescence in situ hybridization (FISH) to detect miR-21 levels, and immunohistochemistry (IHC) to assess protein marker expression (e.g., PDCD4)[7].

-

Conclusion and Future Directions

The development of Dovitinib-RIBOTAC is a landmark achievement in the field of chemical biology and drug discovery. It provides compelling proof-of-concept that a small molecule designed to inhibit a protein can be rationally reprogrammed into a highly selective RNA degrader[5][6]. This work successfully shifted the selectivity of Dovitinib by approximately 2500-fold from its canonical kinase targets to pre-miR-21, resulting in significant therapeutic effects in preclinical models of breast cancer and Alport Syndrome[5][7].

This strategy opens up a vast new area for therapeutic intervention. The ability to target RNA with small molecules, particularly through a catalytic degradation mechanism, provides a powerful tool to address diseases driven by non-coding RNAs or structured elements within mRNAs that were previously considered "undruggable." Future work will likely focus on optimizing the drug-like properties of RIBOTACs, expanding the repertoire of recruit-able ribonucleases, and identifying new RNA targets for this exciting therapeutic modality.

References

- 1. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Targeted Degradation of Structured RNAs via Ribonuclease-Targeting Chimeras (RiboTacs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dovitinib-RIBOTAC - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Dovitinib-RIBOTAC TFA: A Technical Guide to Targeted RNA Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics is rapidly evolving, with a growing interest in modulating RNA function. While proteins have traditionally been the primary targets for small molecule drugs, the vast and complex world of RNA offers a wealth of untapped therapeutic potential. Ribonuclease Targeting Chimeras (RIBOTACs) represent a novel and promising strategy for selectively degrading disease-associated RNAs. This technical guide provides an in-depth overview of Dovitinib-RIBOTAC TFA, a first-in-class molecule designed to repurpose a known protein kinase inhibitor into a potent and selective RNA degrader. By co-opting the cell's natural RNA decay machinery, this compound offers a new modality for treating diseases driven by aberrant RNA expression, such as cancer.

Core Concepts: From Protein Inhibition to RNA Degradation

Dovitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been clinically investigated for the treatment of various cancers.[1][2] Its mechanism of action involves the inhibition of several RTKs, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), thereby disrupting downstream signaling pathways crucial for tumor growth and angiogenesis.

However, subsequent research revealed an intriguing off-target activity of Dovitinib: its ability to bind to the precursor of microRNA-21 (pre-miR-21).[3][4][5] MiR-21 is a well-established oncomiR, a microRNA that is overexpressed in numerous cancers, including breast cancer, and is associated with increased cell proliferation, invasion, and metastasis.[6][7][8] This discovery opened the door to a novel therapeutic strategy: reprogramming Dovitinib from a protein kinase inhibitor into a targeted RNA degrader.

This was achieved through the design and synthesis of this compound. This chimeric molecule consists of two key components:

-

A Dovitinib moiety: This serves as the "warhead" that specifically recognizes and binds to a structural motif within the pre-miR-21 sequence.

-

An RNase L recruiter: This is a small molecule that binds to and activates Ribonuclease L (RNase L), a ubiquitously expressed latent endoribonuclease that is a key component of the innate immune system's antiviral response.

By physically linking these two moieties, this compound brings RNase L into close proximity with its target RNA, pre-miR-21, leading to its site-specific cleavage and subsequent degradation by the cellular machinery. This targeted degradation of pre-miR-21 results in the upregulation of its downstream target, Programmed Cell Death 4 (PDCD4), a tumor suppressor protein, thereby inhibiting cancer cell invasion and metastasis.[3][9][10] A significant outcome of this reprogramming is a remarkable 2500-fold shift in selectivity of Dovitinib's activity towards the RNA target over its canonical protein targets.[2][3][4][5]

Quantitative Data Summary

The efficacy of this compound has been demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

| Experiment | Compound | Concentration | Effect | Cell Line |

| pre-miR-21 Degradation | Dovitinib-RIBOTAC | 0.2 µM | ~30% reduction in mature miR-21 | MDA-MB-231 |

| Dovitinib | 5 µM | ~30% reduction in mature miR-21 | MDA-MB-231 | |

| Cell Invasion | Dovitinib-RIBOTAC | 0.2 - 5 µM | Significant inhibition of cell invasion | MDA-MB-231 |

Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Breast Cancer Cells.[9][10][11]

| Experiment | Compound | Dosage | Effect | Animal Model |

| Tumor Growth and Metastasis | Dovitinib-RIBOTAC | 56 mg/kg (i.p. every other day for 30 days) | Inhibition of breast cancer metastasis and reduction in lung nodules | Xenograft mouse model (MDA-MB-231-Luc cells) |

| Target Engagement | Dovitinib-RIBOTAC | 56 mg/kg | Significant decrease in pre-miR-21 and mature miR-21 levels in tumor tissue | Xenograft mouse model |

| Downstream Effects | Dovitinib-RIBOTAC | 56 mg/kg | Increased expression of PDCD4 protein in tumor tissue | Xenograft mouse model |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model.[2][9][10]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Cell Culture and Reagents

The human breast cancer cell line MDA-MB-231 was used for in vitro experiments. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

Quantitative Real-Time PCR (qRT-PCR) for miRNA Analysis

-

RNA Extraction: Total RNA was extracted from MDA-MB-231 cells treated with this compound or vehicle control using the mirVana miRNA Isolation Kit (Thermo Fisher Scientific) according to the manufacturer's instructions.

-

Reverse Transcription: Reverse transcription was performed using the TaqMan MicroRNA Reverse Transcription Kit (Thermo Fisher Scientific) with specific primers for miR-21 and a control small nuclear RNA (U6).

-

Real-Time PCR: qRT-PCR was performed using the TaqMan Universal PCR Master Mix and specific TaqMan MicroRNA Assays for miR-21 and U6 on a StepOnePlus Real-Time PCR System (Applied Biosystems). The relative expression of miR-21 was calculated using the 2-ΔΔCt method, with U6 as the endogenous control.

Cell Invasion Assay

-

Chamber Preparation: Matrigel-coated transwell inserts (8 µm pore size; Corning) were rehydrated with serum-free DMEM for 2 hours at 37°C.

-

Cell Seeding: MDA-MB-231 cells were serum-starved for 24 hours. A total of 5 x 104 cells in serum-free DMEM containing various concentrations of this compound were seeded into the upper chamber of the transwell inserts. The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.

-

Incubation: The plates were incubated for 24 hours at 37°C.

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane were removed with a cotton swab. Invading cells on the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of invading cells was counted in five random fields under a microscope.

Xenograft Mouse Model

-

Cell Implantation: Female immunodeficient NOD/SCID mice (6-8 weeks old) were used. 1 x 106 MDA-MB-231-Luc cells, engineered to express luciferase for in vivo imaging, were injected into the mammary fat pad of each mouse.

-

Tumor Growth Monitoring: Tumor growth was monitored by caliper measurements and bioluminescence imaging using an IVIS imaging system after intraperitoneal injection of D-luciferin.

-

Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment and control groups. This compound (56 mg/kg) or vehicle control was administered via intraperitoneal injection every other day for 30 days.

-

Metastasis Assessment: At the end of the treatment period, mice were euthanized, and lungs were harvested. The number of metastatic nodules on the lung surface was counted.

-

Tissue Analysis: Tumors were excised, and a portion was used for RNA and protein extraction to analyze the levels of miR-21 and PDCD4, respectively, by qRT-PCR and Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of Action of this compound.

Caption: Canonical Signaling Pathway of Dovitinib.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound exemplifies a powerful and innovative approach to drug discovery, demonstrating the feasibility of reprogramming existing small molecules to target RNA. This strategy not only expands the "druggable" portion of the transcriptome but also offers the potential to enhance the selectivity and efficacy of known therapeutic agents. The successful targeted degradation of pre-miR-21 in preclinical models of breast cancer provides a strong rationale for the further development of RIBOTACs as a new class of therapeutics.

Future research in this area will likely focus on several key aspects:

-

Expansion to other RNA targets: The RIBOTAC platform can be adapted to target other disease-associated non-coding RNAs and messenger RNAs.

-

Optimization of the linker and recruiter moieties: Fine-tuning the chemical properties of the RIBOTAC molecule can potentially improve its potency, selectivity, and pharmacokinetic properties.

-

Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents could lead to more effective treatment regimens.

The continued exploration of targeted RNA degradation holds immense promise for the development of novel and highly specific medicines for a wide range of diseases.

References

- 1. FGF Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MicroRNA-21 (miR-21) in breast cancer: From apoptosis dysregulation to therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Up-regulation of miR-21 by HER2/neu Signaling Promotes Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jdc.jefferson.edu [jdc.jefferson.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis of Dovitinib-RIBOTAC TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Dovitinib-RIBOTAC TFA, a novel ribonuclease-targeting chimera designed to induce the degradation of precursor microRNA-21 (pre-miR-21). Dovitinib, a multi-kinase inhibitor, was rationally reprogrammed to selectively bind pre-miR-21 and recruit RNase L, leading to its cleavage. This document details the synthetic route, including the preparation of a key Dovitinib derivative, its conjugation to an RNase L recruiting moiety via a linker, and subsequent purification and characterization. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

Dovitinib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[1][2][3] Its mechanism of action involves the inhibition of fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][4] Recent research has demonstrated that Dovitinib can be repurposed to target non-canonical biomolecules, specifically RNA.[5][6] By functioning as an RNA recognition element, a Dovitinib derivative has been incorporated into a ribonuclease-targeting chimera (RIBOTAC).[5][6] This innovative approach allows for the targeted degradation of pre-miR-21, an oncogenic microRNA implicated in various cancers.[5][7] The resulting Dovitinib-RIBOTAC has shown significant anti-tumor activity by inducing the cleavage of pre-miR-21.[7][8] The trifluoroacetic acid (TFA) salt of the final compound is often used to improve its solubility and stability for biological assays.

Synthesis Overview

The synthesis of this compound is a multi-step process that involves three key modules: a modified Dovitinib core for RNA binding, a flexible linker, and a small molecule recruiter of RNase L. The general synthetic strategy is outlined below:

-

Synthesis of a Dovitinib Derivative: A derivative of Dovitinib is synthesized to introduce a functional group suitable for linker attachment while maintaining its affinity for pre-miR-21.

-

Linker Attachment: The modified Dovitinib is coupled to a bifunctional linker.

-

Conjugation to RNase L Recruiter: The Dovitinib-linker intermediate is then conjugated to a small molecule that recruits and activates RNase L.

-

Purification and Salt Formation: The final Dovitinib-RIBOTAC conjugate is purified, typically by high-performance liquid chromatography (HPLC), and converted to its trifluoroacetate (B77799) salt.

Experimental Protocols

Synthesis of Dovitinib-Amine Derivative

A derivative of Dovitinib featuring a primary amine is a key intermediate for linker conjugation. While the exact, detailed synthesis of the specific derivative used in the seminal paper is not fully disclosed in the primary literature, a plausible synthetic route based on known chemical transformations of similar molecules is presented here. This involves the modification of the piperazine (B1678402) ring of Dovitinib.

Reaction Scheme:

Caption: Synthetic route to the Dovitinib-amine derivative.

Materials:

| Reagent/Solvent | Supplier | Purity |

| Dovitinib | Commercially Available | >98% |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Sigma-Aldrich | >97% |

| Triethylamine (B128534) (Et₃N) | Sigma-Aldrich | >99% |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | >99% |

| Boc-aminoacetaldehyde | Commercially Available | >95% |

| Sodium triacetoxyborohydride | Sigma-Aldrich | 97% |

Procedure:

-

Protection of Dovitinib: To a solution of Dovitinib in anhydrous DCM, add triethylamine followed by di-tert-butyl dicarbonate at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Purification: After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Deprotection and Functionalization: The N-Boc-protected Dovitinib is treated with TFA in DCM to remove the Boc group from the piperazine nitrogen. Following removal of excess TFA, the resulting amine is subjected to reductive amination with Boc-aminoacetaldehyde using sodium triacetoxyborohydride.

-

Final Deprotection: The Boc group on the ethylamine (B1201723) linker is removed by treatment with TFA in DCM to yield the final Dovitinib-amine derivative.

Synthesis of the Linker-RNase L Recruiter Conjugate

A bifunctional linker containing a carboxylic acid and a functional group for coupling to the RNase L recruiter is synthesized separately. A common strategy involves using a PEG-based linker to enhance solubility.

Coupling of Dovitinib-Amine to the Linker-RNase L Recruiter

The Dovitinib-amine derivative is coupled to the pre-formed linker-RNase L recruiter conjugate using standard peptide coupling reagents.

Reaction Scheme:

Caption: Final coupling step to form Dovitinib-RIBOTAC.

Materials:

| Reagent/Solvent | Supplier | Purity |

| Dovitinib-Amine Derivative | As synthesized | - |

| Linker-RNase L Recruiter-COOH | As synthesized | - |

| HATU | Commercially Available | >98% |

| DIPEA | Sigma-Aldrich | >99% |

| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |

Procedure:

-

To a solution of the Linker-RNase L Recruiter-COOH in anhydrous DMF, add HATU and DIPEA.

-

After stirring for 15 minutes, a solution of the Dovitinib-amine derivative in anhydrous DMF is added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the crude product is taken forward for purification.

Purification and Characterization

The crude Dovitinib-RIBOTAC is purified by preparative reverse-phase HPLC. The fractions containing the pure product are collected, and the solvent is removed. The final product is often isolated as a TFA salt.

Purification Parameters:

| Parameter | Value |

| Column | C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 30 min |

| Detection | 254 nm |

Characterization Data:

| Analysis | Expected Result |

| Purity (HPLC) | >95% |

| Mass Spectrometry (ESI-MS) | Calculated m/z for C₅₁H₅₆FN₉O₁₀S [M+H]⁺: 1006.39 |

| ¹H NMR | Consistent with the proposed structure |

A commercially available Dovitinib-RIBOTAC has a reported purity of 99.31%.[9]

Signaling Pathway and Mechanism of Action

Dovitinib-RIBOTAC targets the precursor of the oncogenic microRNA, pre-miR-21. The biogenesis of mature miR-21 is a multi-step process. The primary transcript, pri-miR-21, is processed in the nucleus by the Drosha complex into the hairpin precursor, pre-miR-21.[1][10] Pre-miR-21 is then exported to the cytoplasm and further processed by Dicer to yield the mature, functional miR-21.[1][10] Dovitinib-RIBOTAC is designed to intercept this pathway by binding to pre-miR-21 and recruiting RNase L to induce its degradation.

References

- 1. Turning 21: Induction of miR-21 as a Key Switch in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. MIR21 microRNA 21 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Dovitinib-RIBOTAC - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Altering the Cleaving Effector in Chimeric Molecules that Target RNA Enhances Cellular Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Gene expression - Wikipedia [en.wikipedia.org]

Inforna-Based Design of RNA-Targeting Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The targeting of RNA with small molecules represents a paradigm shift in modern medicine, opening up a vast landscape of previously "undruggable" targets. At the forefront of this revolution is the Inforna™ platform, a sequence-based design approach that leverages a deep understanding of RNA structure and molecular recognition to identify and develop potent and selective RNA-targeting therapeutics. This technical guide provides an in-depth exploration of the core principles of Inforna, detailed experimental methodologies, and a summary of key quantitative data for molecules designed using this innovative platform.

Core Principles of the Inforna Platform

The Inforna platform is built upon a fundamental principle: RNA molecules fold into complex three-dimensional structures that create specific binding pockets for small molecules. By identifying these structural motifs and understanding the chemical features of molecules that recognize them, it is possible to design ligands that bind to and modulate the function of a target RNA.